molecular formula C16H14Cl2INO2 B3942305 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide

Cat. No. B3942305
M. Wt: 450.1 g/mol
InChI Key: PRPFTJMRQOSVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ receptor agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide acts as a PPARδ receptor agonist, which regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It increases endurance and performance by enhancing the utilization of fatty acids as an energy source, sparing muscle glycogen, and improving oxygen uptake. This compound has also been shown to increase HDL (high-density lipoprotein) cholesterol levels and decrease LDL (low-density lipoprotein) cholesterol levels, resulting in improved lipid profile. Furthermore, this compound has been found to have a protective effect on the liver by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has several advantages for lab experiments. It is stable and has a long half-life, making it easy to administer and study. Additionally, it has a well-defined mechanism of action, making it a useful tool for studying energy metabolism and inflammation. However, this compound has a limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide. One potential application is in the treatment of metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, this compound has potential applications in sports medicine and rehabilitation. Further studies are needed to determine the optimal dosing and duration of treatment for these applications. Finally, this compound has potential applications in anti-aging research. Further studies are needed to determine its effects on aging-related diseases and lifespan extension.
Conclusion:
In conclusion, this compound is a synthetic drug that has potential therapeutic applications in metabolic and cardiovascular diseases. It acts as a PPARδ receptor agonist and has been found to have several biochemical and physiological effects. Despite its potential benefits, further studies are needed to determine its safety and efficacy in humans. Additionally, this compound has potential applications in sports medicine, rehabilitation, and anti-aging research.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models. Furthermore, this compound has been found to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2INO2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPFTJMRQOSVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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